Chlorodimethyl(1-phenylethyl)benzene

Description

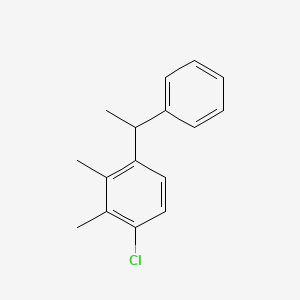

Chlorodimethyl(1-phenylethyl)benzene (CAS: 66746-31-4), also known as 2,4-Dimethyl-1-(1-phenylethyl)benzene, is a substituted aromatic compound characterized by a benzene core with a 1-phenylethyl group at the 1-position and methyl groups at the 2- and 4-positions . The 1-phenylethyl moiety introduces stereochemical complexity, while the methyl groups enhance hydrophobicity. This compound is primarily used in organic synthesis and materials science, though its biological activities remain underexplored compared to structurally related analogs.

Properties

CAS No. |

95719-24-7 |

|---|---|

Molecular Formula |

C16H17Cl |

Molecular Weight |

244.76 g/mol |

IUPAC Name |

1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene |

InChI |

InChI=1S/C16H17Cl/c1-11-12(2)16(17)10-9-15(11)13(3)14-7-5-4-6-8-14/h4-10,13H,1-3H3 |

InChI Key |

JVZOSCNIJORZIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-dimethyl-4-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. The chlorine atom and phenylethyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Phenylethyl-Substituted Derivatives

- 2-Chloro-N-(1-phenylethyl)acetamide (CAS: 13230-80-3) : Replaces the methyl groups with a chloroacetamide chain. The electron-withdrawing chlorine and amide group increase polarity, contrasting with the hydrophobic methyl substituents in Chlorodimethyl(1-phenylethyl)benzene .

- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide : Incorporates a pyridine-sulfonamide scaffold, enabling hydrogen bonding and enhancing biological activity (e.g., PI3Kα inhibition, IC₅₀ = 1.08–2.69 µM) .

Chlorinated Benzene Derivatives

- 1-(1-Chloroethyl)-2,3-dimethylbenzene : Replaces the phenylethyl group with a chloroethyl chain, reducing steric bulk but increasing electrophilicity. This structural shift may enhance reactivity in substitution reactions .

- Chloronitrobenzenes (e.g., o-Chloronitrobenzene) : Nitro groups introduce strong electron-withdrawing effects, significantly altering redox properties and toxicity profiles compared to alkyl-substituted chlorobenzenes .

Physical and Chemical Properties

| Property | This compound | 2-Chloro-N-(1-phenylethyl)acetamide | 1-(1-Chloroethyl)-2,3-dimethylbenzene |

|---|---|---|---|

| Molecular Weight | 254.8 g/mol (calculated) | 227.7 g/mol | 182.7 g/mol |

| Polarity | Low (alkyl substituents) | Moderate (amide and Cl) | Low (alkyl and Cl) |

| Solubility | Insoluble in water; soluble in organics | Partially soluble in polar solvents | Insoluble in water |

| Boiling Point | ~300°C (estimated) | Not reported | ~220°C (estimated) |

Sources: Estimated using group contribution methods and analog data from

Biological Activity

Chlorodimethyl(1-phenylethyl)benzene, also known as 1-Chloro-2-(1-phenylethyl)benzene, is a compound that has gained attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the chemical formula and is classified as an aromatic compound. Its structure features a chlorine atom attached to a benzene ring, which is further substituted with a phenylethyl group. This structural configuration is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of chlorinated phenethyl compounds have been investigated for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's anticancer properties are under investigation. Preliminary studies suggest that it may influence cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have demonstrated cytotoxic effects in vitro against several cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : The compound could bind to receptors that modulate signaling pathways associated with cell growth and survival .

In Vitro Studies

A series of in vitro experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Inhibition of metabolic enzymes |

These results indicate that this compound has varying levels of potency across different cancer types, suggesting potential for further development as an anticancer agent .

Animal Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of this compound in animal models. These studies focus on assessing tumor incidence and overall health impacts following exposure to the compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Chlorodimethyl(1-phenylethyl)benzene in laboratory settings?

- Methodology : A common approach involves halogenation and alkylation reactions. For example, (1-Iodoethyl)benzene can react with chlorinated substrates in the presence of catalysts like tris(trimethylsilyl) silane and azobisisobutyronitrile (AIBN) under reflux conditions. Fractional purification via medium-pressure chromatography (petrol-ethyl acetate eluent) yields the product with ~50% efficiency .

- Key Considerations : Optimize reaction time (e.g., 12 hours for reflux) and solvent choice (e.g., α,α,α-trifluorotoluene) to minimize byproducts. Diastereomer separation requires careful NMR analysis (¹H/¹³C) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- Chromatography : Use petrol-ethyl acetate (8:2) for TLC (Rf ~0.40) and column purification .

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and diastereomer ratios.

- Physicochemical Data : LogP values (e.g., 3.42 at 25°C for analogous chlorinated benzenes) predict hydrophobicity .

Q. What safety protocols are essential when handling this compound?

- PPE Requirements : Wear gloves made of Polyvinyl Alcohol or Viton, and protective suits (e.g., Tychem® CPF 4) to prevent permeation .

- Emergency Measures : In case of exposure, consult a physician immediately and provide safety data sheets (SDS) with CAS-specific toxicity profiles .

- Storage : Store at low temperatures in airtight containers to avoid degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvents?

- Methodology :

- Quantum Mechanics : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Solvent Effects : Apply COSMO-RS models to simulate solvation energy in polar (e.g., THF) vs. non-polar solvents (e.g., toluene) .

- Validation : Compare predicted reaction pathways (e.g., halogen displacement) with experimental kinetic data .

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodology :

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25°C. Use HPLC to quantify residual compound .

- Photolysis : Expose to UV light (254 nm) and analyze byproducts via GC-MS.

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodology :

- Steric Maps : Generate using molecular modeling tools (e.g., Avogadro) to visualize steric hindrance around the chlorinated site.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .

Contradictions and Uncertainties

- Reliability of Studies : Older studies may lack GLP compliance but still meet core test parameters (e.g., hydrolysis rates) .

- Stereochemical Outcomes : Synthesis routes may produce unpredictable diastereomer ratios, requiring iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.